Cas no 2680792-54-3 (benzyl N-(4-bromo-2-ethynylphenyl)carbamate)

benzyl N-(4-bromo-2-ethynylphenyl)carbamate 化学的及び物理的性質
名前と識別子
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- 2680792-54-3
- EN300-28295516
- benzyl N-(4-bromo-2-ethynylphenyl)carbamate
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- インチ: 1S/C16H12BrNO2/c1-2-13-10-14(17)8-9-15(13)18-16(19)20-11-12-6-4-3-5-7-12/h1,3-10H,11H2,(H,18,19)
- InChIKey: RWNPOUDACWJAKG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C#C)C=1)NC(=O)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 329.00514g/mol
- 同位素质量: 329.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 370
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 38.3Ų
benzyl N-(4-bromo-2-ethynylphenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28295516-5.0g |
benzyl N-(4-bromo-2-ethynylphenyl)carbamate |
2680792-54-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28295516-10.0g |
benzyl N-(4-bromo-2-ethynylphenyl)carbamate |
2680792-54-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28295516-0.25g |
benzyl N-(4-bromo-2-ethynylphenyl)carbamate |
2680792-54-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28295516-2.5g |
benzyl N-(4-bromo-2-ethynylphenyl)carbamate |
2680792-54-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28295516-5g |
benzyl N-(4-bromo-2-ethynylphenyl)carbamate |
2680792-54-3 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28295516-10g |
benzyl N-(4-bromo-2-ethynylphenyl)carbamate |
2680792-54-3 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28295516-0.05g |
benzyl N-(4-bromo-2-ethynylphenyl)carbamate |
2680792-54-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28295516-0.1g |
benzyl N-(4-bromo-2-ethynylphenyl)carbamate |
2680792-54-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28295516-0.5g |
benzyl N-(4-bromo-2-ethynylphenyl)carbamate |
2680792-54-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28295516-1g |
benzyl N-(4-bromo-2-ethynylphenyl)carbamate |
2680792-54-3 | 1g |
$1214.0 | 2023-09-07 |
benzyl N-(4-bromo-2-ethynylphenyl)carbamate 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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5. Back matter
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
benzyl N-(4-bromo-2-ethynylphenyl)carbamateに関する追加情報
Comprehensive Overview of Benzyl N-(4-bromo-2-ethynylphenyl)carbamate (CAS No. 2680792-54-3)
Benzyl N-(4-bromo-2-ethynylphenyl)carbamate (CAS No. 2680792-54-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique carbamate and ethynyl functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Researchers are particularly interested in its potential applications in drug discovery, catalysis, and polymer chemistry, making it a subject of ongoing studies in academic and industrial laboratories.
The molecular structure of Benzyl N-(4-bromo-2-ethynylphenyl)carbamate features a 4-bromo-2-ethynylphenyl moiety, which provides a reactive site for further functionalization. This reactivity is crucial for constructing heterocyclic compounds and bioconjugates, which are essential in developing new therapeutics. The benzyl group in the compound enhances its solubility in organic solvents, facilitating its use in various synthetic protocols. Recent trends in green chemistry have also explored its role in sustainable synthesis methods, aligning with the global push for environmentally friendly processes.
One of the most searched questions related to this compound is: "What are the applications of Benzyl N-(4-bromo-2-ethynylphenyl)carbamate in medicinal chemistry?" Studies suggest that its carbamate linkage can mimic peptide bonds, making it valuable for designing enzyme inhibitors and prodrugs. Additionally, the ethynyl group allows for click chemistry applications, enabling rapid and selective conjugation with other molecules. These properties are highly relevant to current research in targeted drug delivery and biomarker labeling.
Another hot topic is the compound's role in material science. The 4-bromo-2-ethynylphenyl unit can act as a building block for conductive polymers and luminescent materials, which are critical for advancements in optoelectronics and sensors. Researchers are also investigating its potential in metal-organic frameworks (MOFs), where its structural rigidity and functional groups could enhance material properties. These applications are frequently discussed in forums and publications focused on emerging technologies.
From a synthetic perspective, Benzyl N-(4-bromo-2-ethynylphenyl)carbamate is often prepared via carbamate coupling reactions involving 4-bromo-2-ethynylaniline and benzyl chloroformate. The reaction conditions are typically optimized for high yield and purity, as impurities can affect downstream applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize the compound, ensuring its suitability for research purposes. These details are critical for laboratories focusing on high-throughput screening and combinatorial chemistry.
In summary, Benzyl N-(4-bromo-2-ethynylphenyl)carbamate (CAS No. 2680792-54-3) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and catalysis. Its unique structural features and reactivity make it a valuable tool for researchers exploring innovative synthesis routes and functional materials. As interest in precision medicine and smart materials grows, this compound is likely to remain a focal point in scientific investigations.
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